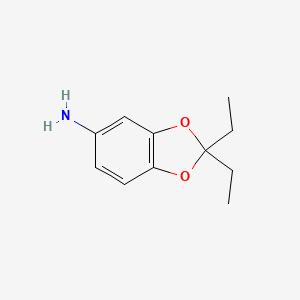![molecular formula C24H18ClNO5S B2822804 7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866811-12-3](/img/structure/B2822804.png)
7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the CAS No. 866811-12-3. It is a derivative of 1,3,4-thiadiazole sulfonamides . The existence of characteristic IR absorption in the 1,600–1,550 cm −1 region was indicative of a C=N group and the two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 respectively confirmed the presence of a sulfonyl functionality .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization to afford 5- (4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . The structural modification caused by changing the substituents (R 1 and R 2) in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
Chemical Transformations and Synthesis
The compound under investigation is related to a broader class of chemicals involved in numerous chemical transformations. For example, derivatives of quinolones and quinolinones have been synthesized for various purposes, including the exploration of their antimalarial properties through acylation, leading to the formation of oxazoloquinolines and other derivatives with potential biological activities (Asías et al., 2003). Similarly, the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-thiazolidinone highlights the antimicrobial potential of these compounds, showcasing the versatility of the quinolone scaffold in medicinal chemistry (Patel, Patel, & Patel, 2010).
Antimicrobial Activity
Quinolone derivatives have been extensively studied for their antimicrobial activities. For instance, certain synthesized derivatives have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new therapeutic agents against microbial infections (Patel et al., 2010). The structural modifications, particularly the incorporation of sulfonamide groups, play a crucial role in enhancing the antimicrobial efficacy of these compounds.
properties
IUPAC Name |
7-(4-chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-15-3-2-4-16(9-15)12-26-13-23(32(28,29)18-7-5-17(25)6-8-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAUTPJYDQAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)



![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)
